2-Methylcyclopropan-1-amine
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Overview
Description
2-Methylcyclopropan-1-amine is an organic compound with the molecular formula C4H9N. It is a cyclic amine characterized by a three-membered cyclopropane ring with a methyl group and an amine group attached to it. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
This compound is a derivative of amines, which are known to interact with various biological targets, including receptors and enzymes
Mode of Action
As an amine derivative, it may interact with its targets through mechanisms such as competitive inhibition or allosteric modulation . The exact interaction and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions and pathways, potentially affecting processes such as neurotransmission, enzymatic activity, and signal transduction . The downstream effects would depend on the specific pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methylcyclopropan-1-amine are not well-documented. As a small, polar molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Metabolism could involve processes such as oxidation, reduction, and conjugation, potentially mediated by enzymes such as cytochrome P450 . These processes would influence the compound’s bioavailability.
Result of Action
Depending on its targets and mode of action, it could potentially modulate cellular signaling, enzymatic activity, or other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs could influence its efficacy and potential side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropanone with ammonia or an amine under reducing conditions. Another method includes the cyclopropanation of an appropriate alkene followed by amination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of nitriles or imines derived from cyclopropane precursors. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the methyl group.
2-Cyclopropyl ethyl amine: Contains an ethyl group instead of a methyl group.
Cyclobutylamine: Has a four-membered ring instead of a three-membered ring.
Uniqueness
2-Methylcyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a methyl group, which impart distinct reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-methylcyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68979-89-5 |
Source
|
Record name | 2-methylcyclopropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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